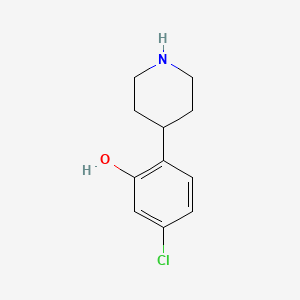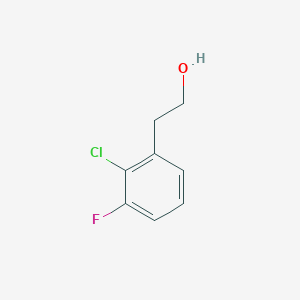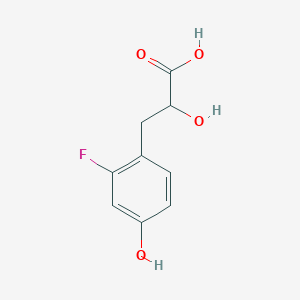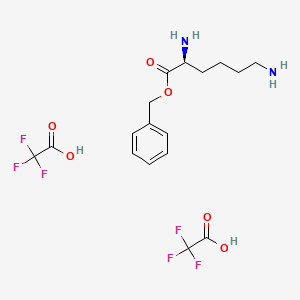
benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) is a compound that combines benzyl and lysine derivatives with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) typically involves the reaction of benzyl alcohol with (2S)-2,6-diaminohexanoic acid in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form benzyl alcohol and lysine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, lysine derivatives.
Substitution: Various substituted benzyl and lysine derivatives.
Scientific Research Applications
Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with similar benzyl group but lacks the lysine and trifluoroacetic acid components.
Lysine derivatives: Compounds that contain the lysine structure but do not have the benzyl or trifluoroacetic acid groups.
Trifluoroacetic acid derivatives: Compounds that include trifluoroacetic acid but lack the benzyl and lysine components.
Uniqueness
Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) is unique due to its combination of benzyl, lysine, and trifluoroacetic acid components
Properties
Molecular Formula |
C17H22F6N2O6 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
benzyl (2S)-2,6-diaminohexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H20N2O2.2C2HF3O2/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;2*3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14-15H2;2*(H,6,7)/t12-;;/m0../s1 |
InChI Key |
ZJELHKOWANMKOV-LTCKWSDVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


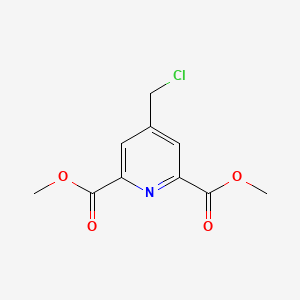
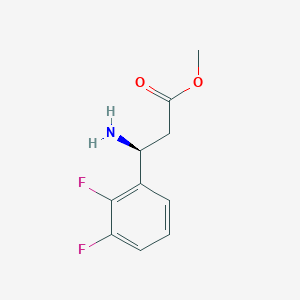
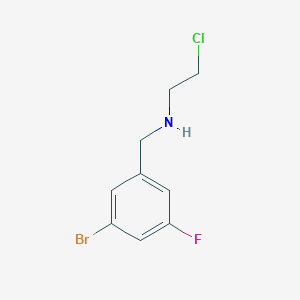
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)

